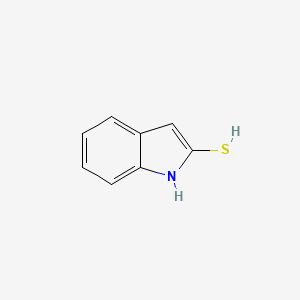
1H-indole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indole-2-thiol is a useful research compound. Its molecular formula is C8H7NS and its molecular weight is 149.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1H-Indole-2-thiol and its derivatives have shown promising potential as therapeutic agents. The following aspects highlight its medicinal applications:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of indole derivatives, including this compound. For instance, compounds derived from this compound have exhibited significant activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin and rifampicin .
- Anticancer Properties : Research has indicated that this compound derivatives can inhibit cancer cell proliferation and induce apoptosis. For example, a series of indole derivatives were evaluated for their antiproliferative effects against various cancer cell lines, revealing IC50 values that suggest strong anticancer activity .
- Antiviral Activity : Recent studies have focused on the development of indole-based compounds as inhibitors of viral replication. Notably, a novel series of compounds featuring the indole structure demonstrated effectiveness against SARS-CoV-2 RNA-dependent RNA polymerase, showing potential as broad-spectrum antiviral agents .
Biological Applications
The biological implications of this compound extend beyond antimicrobial and anticancer activities:
- Antioxidant Properties : Some derivatives exhibit free radical scavenging capabilities, making them candidates for further research in oxidative stress-related diseases .
- Leishmanicidal Activity : Certain indole derivatives have been found effective against Leishmania tropica, outperforming traditional treatments in terms of efficacy .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various complex indole derivatives, which are important for developing new drugs and materials. The compound's thiol group allows for further functionalization, facilitating the creation of diverse chemical entities .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various indole derivatives, researchers synthesized several compounds based on this compound and tested them against human cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through specific molecular pathways .
Case Study 2: Antiviral Efficacy
A recent investigation into the antiviral properties of indole-based compounds highlighted their ability to inhibit SARS-CoV-2 replication more effectively than existing treatments like Remdesivir. The study focused on optimizing these compounds for enhanced efficacy against RNA viruses .
Propiedades
Número CAS |
53497-58-8 |
|---|---|
Fórmula molecular |
C8H7NS |
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
1H-indole-2-thiol |
InChI |
InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,9-10H |
Clave InChI |
FVRYCPZDHKLBNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















